molecular formula C10H12N4OS B11195237 6-cyclohexyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

6-cyclohexyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B11195237
M. Wt: 236.30 g/mol
InChI Key: PSNSVLXSDXCKNO-UHFFFAOYSA-N
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Description

6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of thiazolo[4,5-d]pyrimidin-7(6H)-ones, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOHEXYL-6H,7H-[1,2,3]THIADIAZOLO[5,4-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclohexyl group enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

6-cyclohexylthiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C10H12N4OS/c15-10-8-9(16-13-12-8)11-6-14(10)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

PSNSVLXSDXCKNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(C2=O)N=NS3

Origin of Product

United States

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